molecular formula C5H7NO3 B13025559 2-(Cyclopropoxyimino)acetic acid

2-(Cyclopropoxyimino)acetic acid

Cat. No.: B13025559
M. Wt: 129.11 g/mol
InChI Key: SGZMHVPPXXJIGK-ZZXKWVIFSA-N
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Description

2-(Cyclopropoxyimino)acetic acid is an organic compound characterized by the presence of a cyclopropyl group attached to an oxime and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropoxyimino)acetic acid typically involves the reaction of cyclopropylamine with glyoxylic acid, followed by the formation of the oxime. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropoxyimino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The cyclopropyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxime derivatives, amines, and substituted cyclopropyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Cyclopropoxyimino)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropoxyimino)acetic acid involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropyl group can interact with hydrophobic regions of proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the oxime and acetic acid moieties.

    Glyoxylic acid oxime: Contains the oxime group but lacks the cyclopropyl group.

    Cyclopropylacetic acid: Contains the cyclopropyl and acetic acid moieties but lacks the oxime group.

Uniqueness

2-(Cyclopropoxyimino)acetic acid is unique due to the combination of the cyclopropyl, oxime, and acetic acid groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

(2E)-2-cyclopropyloxyiminoacetic acid

InChI

InChI=1S/C5H7NO3/c7-5(8)3-6-9-4-1-2-4/h3-4H,1-2H2,(H,7,8)/b6-3+

InChI Key

SGZMHVPPXXJIGK-ZZXKWVIFSA-N

Isomeric SMILES

C1CC1O/N=C/C(=O)O

Canonical SMILES

C1CC1ON=CC(=O)O

Origin of Product

United States

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